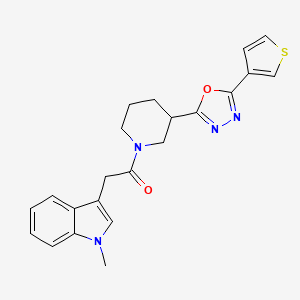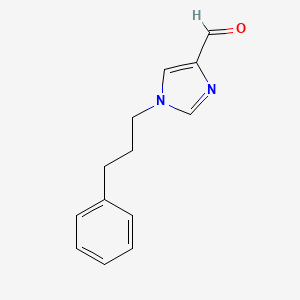
1-(3-苯基丙基)-1H-咪唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylpropyl)-1H-imidazole-4-carbaldehyde (PPCA) is a compound belonging to the family of imidazole-4-carbaldehydes. It is a colorless solid with a melting point of 65-67 °C and a boiling point of 205-207 °C. PPCA is an important intermediate in the synthesis of imidazole-4-carbaldehyde derivatives and is widely used in drug synthesis and development. In addition, PPCA has been used in a variety of scientific research applications due to its unique properties.
科学研究应用
合成和抗氧化活性
1-(3-苯基丙基)-1H-咪唑-4-甲醛衍生物,类似于1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物,已经合成并评估其抗氧化和抗炎活性。这些衍生物表现出显著的抗氧化活性,有些比标准抗氧化剂(Sudha, Subbaiah, & Mahalakshmi, 2021)表现出更强的活性。
结构研究和络合稳定常数
已进行了关于从2-苯基-1H-咪唑-4-甲醛衍生的亚胺和双亚胺的研究。这包括对新手性和无手性衍生物的研究,它们的合成,结构研究以及与金属离子络合稳定常数的测定(Pařík & Chlupatý, 2014)。
衍生物的合成和表征
已经探索了从4-甲基-1H-咪唑-5-甲醛开始的衍生物的合成和表征。这包括将咪唑环的N-1原子衍生为不同的烷基基团,并转化为可能表现出生物活性的各种化合物(Orhan, Kose, Alkan, & Öztürk, 2019)。
铜催化的氧化偶联反应
已开发了一种通过铜催化的氧化偶联氨基甲酸酰胺和α,β-不饱和醛合成1,2,4-三取代-1H-咪唑-5-甲醛的方法。该方法具有高原子经济性和温和条件,使其功能团兼容(Li et al., 2015)。
2-氨基-1H-咪唑-4-甲醛衍生物的新合成
已实现了一种用于合成2-氨基-1H-咪唑-4-甲醛衍生物的新合成方法。这些衍生物已被用作2-氨基咪唑生物碱的高效合成中的构建块,展示了它们在药物化学中的实用性(Ando & Terashima, 2010)。
PH敏感自旋探针的合成
已进行了从4,4-二甲基-4H-咪唑-5-甲醛肟3-氧化物开始合成PH敏感自旋探针的研究。这包括新型氮氧自由基的制备,这些自由基稳定且适用于各种分析应用(Kirilyuk et al., 2003)。
作用机制
Target of Action
It’s structurally related to 3-phenylpropylamine , which is known to interact with enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.
Mode of Action
Compounds with similar structures have been shown to interact with their targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the enzyme’s function, potentially altering various biological processes.
Biochemical Pathways
Related compounds such as 3-phenylpropionic acid have been shown to influence the intestinal epithelial barrier function via ahr signaling . This suggests that 1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde might also interact with similar biochemical pathways, affecting their downstream effects.
属性
IUPAC Name |
1-(3-phenylpropyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-13-9-15(11-14-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIRFFGQIDZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(N=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
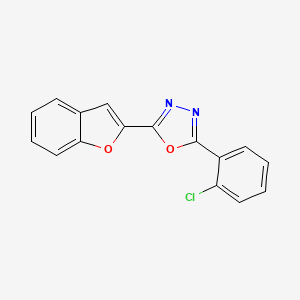
![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)
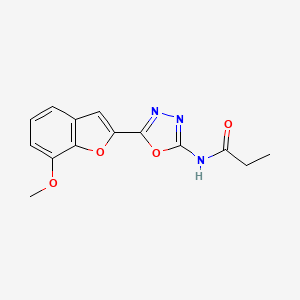
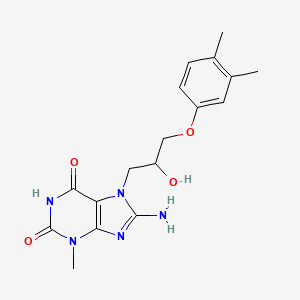

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)
![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)
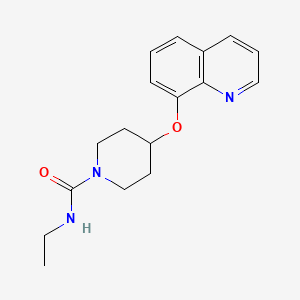
![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)
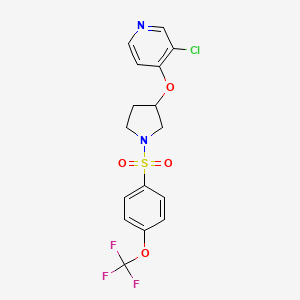
![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)
![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)
